REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[CH:3]([OH:13])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N+:10]([O-])=O.[H][H]>C(O)C.[Ni]>[F:1][C:2]([F:14])([F:15])[CH:3]([OH:13])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH2:10]
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Name
|
|
Quantity
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5.45 g
|
Type
|
reactant
|
Smiles
|
FC(C(C1=C(C=CC=C1)[N+](=O)[O-])O)(F)F
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Name
|
|
Quantity
|
90 mL
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Type
|
solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After removing the catalyst
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Type
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FILTRATION
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Details
|
by filtration, concentration in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C1=C(C=CC=C1)N)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |